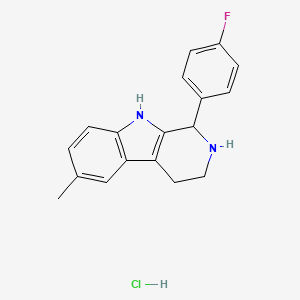
Zinc bis(iodomethanide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(iodomethanide) is an organozinc compound characterized by the presence of two iodomethanide ligands attached to a central zinc atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc bis(iodomethanide) can be synthesized through the reaction of zinc chloride with iodomethane in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{ZnCl}_2 + 2 \text{CH}_3\text{I} + 2 \text{NaH} \rightarrow \text{Zn(CH}_2\text{I})_2 + 2 \text{NaCl} + \text{H}_2 ]
Industrial Production Methods: Industrial production of zinc bis(iodomethanide) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: Zinc bis(iodomethanide) can undergo substitution reactions where the iodomethanide ligands are replaced by other nucleophiles. For example, reaction with a thiol can produce a zinc thiolate compound.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and phosphines are common reagents used in substitution reactions.
Solvents: Reactions are typically carried out in non-polar solvents such as hexane or toluene to maintain the stability of the compound.
Major Products:
Zinc Thiolates: Formed from the reaction with thiols.
Zinc Amines: Formed from the reaction with amines.
Aplicaciones Científicas De Investigación
Chemistry: Zinc bis(iodomethanide) is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds. It is also employed in the preparation of other organozinc compounds.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, zinc bis(iodomethanide) is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of zinc bis(iodomethanide) primarily involves the formation and cleavage of carbon-zinc bonds. The zinc atom acts as a Lewis acid, facilitating the nucleophilic attack on the iodomethanide ligands. This reactivity is harnessed in various synthetic applications, where the compound serves as a source of reactive zinc species.
Comparación Con Compuestos Similares
Zinc bis(thiomethanide): Similar structure but with thiomethanide ligands instead of iodomethanide.
Zinc bis(chloromethanide): Contains chloromethanide ligands.
Uniqueness: Zinc bis(iodomethanide) is unique due to the presence of iodomethanide ligands, which confer distinct reactivity compared to other halomethanide compounds. The iodine atoms provide a larger atomic radius and different electronic properties, influencing the compound’s behavior in chemical reactions.
Propiedades
IUPAC Name |
zinc;iodomethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKISHNHYNINFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]I.[CH2-]I.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471941 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14399-53-2 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)








![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)
![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)
